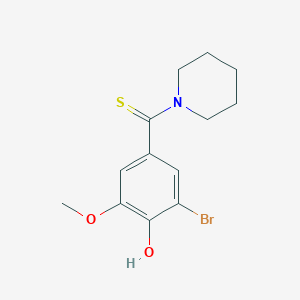
3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a hydrazone derivative of benzohydrazide, which has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide is not fully understood. However, it has been suggested that the compound exerts its antimicrobial activity by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and downregulating Bcl-2 expression.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide exhibits low toxicity towards mammalian cells. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide is its low toxicity towards mammalian cells, which makes it suitable for in vitro studies. However, its low solubility in water and organic solvents can be a limitation for its use in some experiments. The compound also exhibits poor stability under certain conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to explore its use as a corrosion inhibitor for different metals and alloys. Additionally, the compound can be modified to improve its solubility and stability, which can enhance its activity and applicability in various fields of research.
Conclusion:
In conclusion, 3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Synthesemethoden
The synthesis of 3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide has been reported using different methods. One of the common methods involves the reaction of 3,4-dimethoxybenzaldehyde with benzohydrazide in the presence of bromine. The reaction proceeds through the formation of a Schiff base intermediate, which is then treated with bromine to yield the final product. Other methods reported in the literature include the reaction of 3,4-dimethoxybenzaldehyde with benzohydrazide in the presence of acetic anhydride and the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate followed by treatment with bromine.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide has been studied extensively for its potential applications in various fields of research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper ions in water samples.
Eigenschaften
IUPAC Name |
3-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-7-6-11(8-15(14)22-2)10-18-19-16(20)12-4-3-5-13(17)9-12/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXTJUXISKCRX-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)




![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)



![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)